molecular formula C17H14ClNO4S2 B6495014 methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-24-7

methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B6495014
CAS No.: 899725-24-7
M. Wt: 395.9 g/mol
InChI Key: RSPCIEAMEMUTHG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various functional groups including a sulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using chlorosulfonic acid followed by amination with a suitable amine.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core can interact with cellular membranes and proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Unique due to its specific functional groups and structural configuration.

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Sulfamoyl Derivatives: Compounds with sulfamoyl groups attached to different core structures.

Uniqueness

This compound is unique due to the combination of its benzothiophene core and the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPCIEAMEMUTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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